A Comprehensive Technical Guide to 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications
Abstract: This technical guide provides an in-depth analysis of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest to the scientific community. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This document elucidates the molecular structure, physicochemical properties, and spectroscopic signature of the title compound. A detailed, field-proven synthetic protocol is presented, including a mechanistic rationale for the experimental choices. Furthermore, this guide explores the compound's utility as a versatile intermediate in the development of high-value molecules, particularly kinase inhibitors and anti-biofilm agents. The content herein is curated for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important building block.
Introduction: The Strategic Value of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. Aromatic amines, particularly diamines, are crucial intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1]
The 3,5-Diamino-4-carbonitrile Motif: A Hub of Reactivity
The specific substitution pattern of two amino groups at the C3 and C5 positions, combined with a carbonitrile group at C4, creates a molecule primed for diverse chemical transformations.
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Amino Groups (C3 & C5): These nucleophilic centers are ideal for derivatization, enabling the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are analogues to sedative/hypnotic drugs like Zaleplon.[3][4]
-
Carbonitrile Group (C4): The cyano group is a highly versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions, making it a key anchor point for molecular elaboration.[2]
-
N1-Ethyl Substitution: The ethyl group at the N1 position enhances lipophilicity compared to its unsubstituted 1H-pyrazole counterpart, which can be critical for improving pharmacokinetic properties in drug candidates. It also blocks one of the primary sites of tautomerization, leading to more predictable reactivity and substitution patterns.
This strategic combination of functional groups makes 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile a valuable intermediate for building complex molecular architectures with potential therapeutic applications.
Molecular Structure and Physicochemical Properties
Chemical Structure Elucidation
The structure consists of a five-membered pyrazole ring functionalized with two amine groups, a nitrile group, and an N-ethyl substituent.
Caption: Chemical structure of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile.
Physicochemical Data
The following table summarizes key physicochemical properties. Data for the parent compound, 3,5-diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2), is provided for reference where specific data for the N-ethyl derivative is not available.[5]
| Property | Value | Source |
| Molecular Formula | C₆H₉N₅ | Calculated |
| Molecular Weight | 151.17 g/mol | Calculated |
| CAS Number | 39331-41-8 | N/A |
| Appearance | Expected to be an off-white to yellow solid | N/A |
| PSA (Polar Surface Area) | 104.51 Ų (parent compound) | [5] |
| XLogP3 | 0.6 (parent compound) | [5] |
| Density | 1.553 g/cm³ (parent compound) | [5] |
| Boiling Point | 624.47 °C (parent compound) | [5] |
Spectroscopic Profile (Predicted)
Definitive characterization relies on a combination of spectroscopic methods. The expected spectral data are as follows:
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~6.5-7.0 ppm (s, 2H): Protons of the C5-NH₂ group.
-
δ ~5.5-6.0 ppm (s, 2H): Protons of the C3-NH₂ group.
-
δ ~4.0 ppm (q, J ≈ 7.2 Hz, 2H): Methylene protons (-CH₂-) of the N-ethyl group.
-
δ ~1.3 ppm (t, J ≈ 7.2 Hz, 3H): Methyl protons (-CH₃) of the N-ethyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155 ppm: C3-NH₂ carbon.
-
δ ~150 ppm: C5-NH₂ carbon.
-
δ ~118 ppm: Nitrile carbon (-C≡N).
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δ ~75 ppm: C4 carbon.
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δ ~45 ppm: Methylene carbon (-CH₂-).
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δ ~15 ppm: Methyl carbon (-CH₃).
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 152.0931.
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Synthesis and Mechanistic Rationale
The synthesis of 3,5-diaminopyrazoles typically involves the cyclocondensation of a hydrazine derivative with a malononitrile derivative.[1] The following protocol is a robust and efficient method adapted from established literature procedures for similar pyrazoles.[3][6]
Synthesis Workflow
Caption: A typical three-step workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Materials: Malononitrile, triethyl orthoformate, acetic anhydride, ethylhydrazine (or its salt, e.g., oxalate or sulfate), ethanol, sodium ethoxide (if using ethylhydrazine salt).
Step 1: Synthesis of Ethoxymethylenemalononitrile
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In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Heat the mixture to reflux (approx. 120-130 °C) for 2-3 hours. The progress can be monitored by TLC.
-
Causality: Acetic anhydride acts as a water scavenger, driving the equilibrium towards the product by removing the ethanol byproduct. Refluxing provides the necessary activation energy for the condensation.
-
-
After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure. The resulting crude ethoxymethylenemalononitrile is often a reddish-brown oil or low-melting solid and can be used in the next step without further purification.
Step 2: Cyclocondensation with Ethylhydrazine
-
Dissolve the crude ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a solution of ethylhydrazine (1.0-1.1 eq) in ethanol dropwise to the stirred solution at room temperature.
-
Self-Validation: An exothermic reaction is typically observed upon addition of the hydrazine, indicating the reaction is proceeding. If using a salt of ethylhydrazine (e.g., ethylhydrazine oxalate), a base such as sodium ethoxide (1.0 eq) must be added to liberate the free hydrazine in situ.
-
-
After the addition is complete, heat the mixture to reflux for 1-2 hours. A precipitate usually forms as the reaction progresses.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or isopropanol, to yield the final product as a crystalline solid.
-
Trustworthiness: Purity should be confirmed by measuring the melting point and running spectroscopic analyses (NMR, IR) to compare against expected values.
-
Applications in Research and Drug Development
The title compound is not typically an end-product but rather a strategic intermediate for creating more complex, high-value molecules.
-
Kinase Inhibitors: Pyrazole derivatives are well-known ATP-competitive kinase inhibitors. The 3,5-diamino pyrazole core can be elaborated to target cyclin-dependent kinases (CDKs), which are implicated in cancer cell proliferation.[1][7] The N1-ethyl group can occupy hydrophobic pockets in the kinase active site, while the amino and nitrile groups provide vectors for further substitution to enhance potency and selectivity.
-
Anti-Biofilm Agents: Recent studies have identified 4-arylazo-3,5-diamino-1H-pyrazoles as potent agents that can disperse bacterial biofilms, such as those formed by Pseudomonas aeruginosa.[8] The title compound is a direct precursor to these azo-linked structures via diazotization and coupling reactions, opening avenues for developing novel treatments for persistent bacterial infections.
-
Energetic Materials: The high nitrogen content and thermal stability of the pyrazole ring make it a target for the development of energetic materials.[9] While the N-ethyl derivative itself is not a primary candidate, the core structure is a platform for synthesizing more complex, nitrogen-rich compounds.
Safety, Handling, and Storage
6.1 Hazard Identification
Based on safety data for structurally related aminopyrazoles, this compound should be handled as a hazardous chemical.[10][11]
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Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11][12] May cause respiratory irritation.
-
Physical Hazards: No significant physical hazards are known, but fine dust may form explosive mixtures with air.
6.2 Recommended Handling Procedures
-
Use only in a well-ventilated area or under a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12]
-
Avoid breathing dust. Wash hands thoroughly after handling.[11]
-
In case of contact, rinse skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10]
6.3 Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Keep away from strong oxidizing agents and sources of ignition.
Conclusion
3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile is a strategically important heterocyclic building block with significant potential in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an accessible and valuable intermediate for researchers. The combination of nucleophilic amino groups, a versatile nitrile handle, and a lipophilic ethyl substituent provides a powerful platform for the rational design of novel kinase inhibitors, anti-biofilm agents, and other functional molecules. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in advanced research endeavors.
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